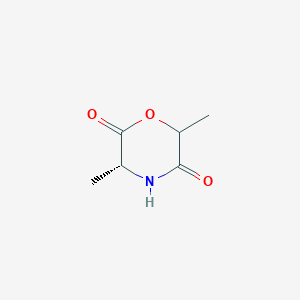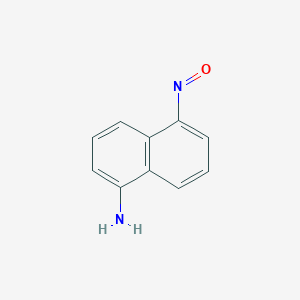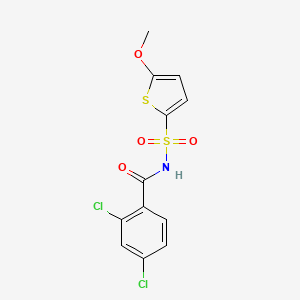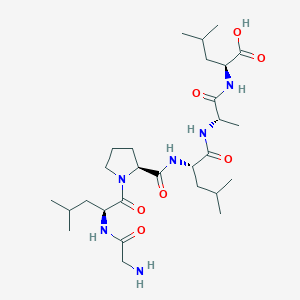
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine is a peptide compound composed of six amino acids: glycine, leucine, proline, leucine, alanine, and leucine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
化学反应分析
Types of Reactions
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water or enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.
科学研究应用
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine has various applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and stability.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or pharmaceuticals.
作用机制
The mechanism of action of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary accordingly.
相似化合物的比较
Similar Compounds
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine: Similar peptides with slight variations in amino acid sequence.
Cyclo(glycyl-L-leucyl): A cyclic dipeptide with different structural properties.
Glycyl-L-prolyl-L-glutamate: Another peptide with distinct biological activities.
Uniqueness
This compound is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer unique structural and functional properties compared to other peptides.
属性
CAS 编号 |
257862-17-2 |
|---|---|
分子式 |
C28H50N6O7 |
分子量 |
582.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H50N6O7/c1-15(2)11-19(25(37)30-18(7)24(36)33-21(28(40)41)13-17(5)6)32-26(38)22-9-8-10-34(22)27(39)20(12-16(3)4)31-23(35)14-29/h15-22H,8-14,29H2,1-7H3,(H,30,37)(H,31,35)(H,32,38)(H,33,36)(H,40,41)/t18-,19-,20-,21-,22-/m0/s1 |
InChI 键 |
KQRBTIDIHFHVCZ-YFNVTMOMSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


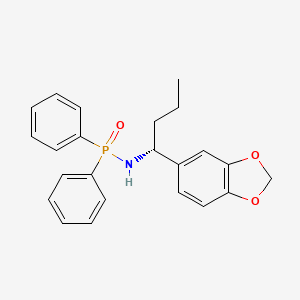
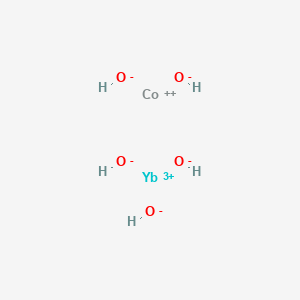

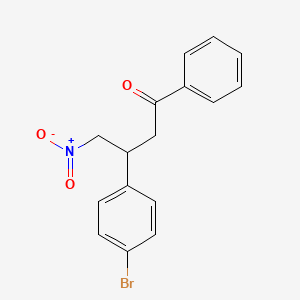
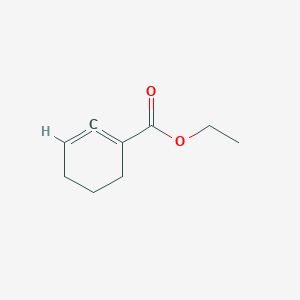
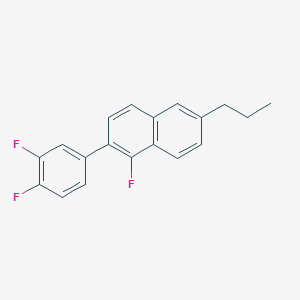
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
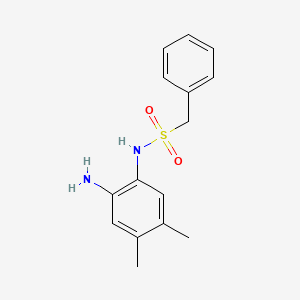
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
